5-(2,5-Dichlorophenyl)-2-methylfuran-3-carboxylic acid
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Overview
Description
5-(2,5-Dichlorophenyl)-2-methylfuran-3-carboxylic acid is an organic compound characterized by the presence of a furan ring substituted with a 2,5-dichlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dichlorophenyl)-2-methylfuran-3-carboxylic acid typically involves the reaction of 2,5-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dichlorophenyl)-2-methylfuran-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form corresponding alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,5-Dichlorophenyl)-2-methylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-Dichlorophenyl)-2-furoic acid: Similar structure but lacks the methyl group on the furan ring.
2,5-Dichlorophenyl isocyanate: Contains the same dichlorophenyl group but with an isocyanate functional group instead of a furan ring.
Uniqueness
5-(2,5-Dichlorophenyl)-2-methylfuran-3-carboxylic acid is unique due to the presence of both the dichlorophenyl group and the methyl-substituted furan ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H8Cl2O3 |
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Molecular Weight |
271.09 g/mol |
IUPAC Name |
5-(2,5-dichlorophenyl)-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2O3/c1-6-8(12(15)16)5-11(17-6)9-4-7(13)2-3-10(9)14/h2-5H,1H3,(H,15,16) |
InChI Key |
RJFSWSBNOCWTGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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